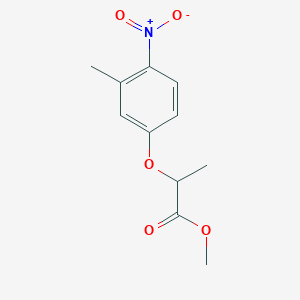
methyl 2-(3-methyl-4-nitrophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate: is an organic compound with the molecular formula C11H13NO5 It is a derivative of phenoxypropanoate, characterized by the presence of a nitro group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methyl-4-nitrophenoxy)propanoate typically involves the esterification of 2-(3-methyl-4-nitrophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 2-(3-methyl-4-nitrophenoxy)propanoic acid and methanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(3-methyl-4-nitrophenoxy)propanoate can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: this compound is used in studies investigating the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: Research into the reduction products of this compound explores their potential as therapeutic agents, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-4-nitrophenoxy)propanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Methyl 2-(4-nitrophenoxy)propanoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and properties.
Ethyl 2-(3-methyl-4-nitrophenoxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl 2-(3-methyl-4-aminophenoxy)propanoate: The amino derivative obtained by reduction of the nitro group, with different biological activity.
Uniqueness: Methyl 2-(3-methyl-4-nitrophenoxy)propanoate is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which imparts specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-(3-methyl-4-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-6-9(4-5-10(7)12(14)15)17-8(2)11(13)16-3/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCIPHXOPFPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














